N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound identified as “N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide” in the PubChem database is a chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification of small molecules in body fluids, requiring sample preparation prior to analysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.
Scientific Research Applications
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison may involve analyzing their chemical properties, reactivity, and applications .
List of Similar Compounds
CID 108150: A compound with similar chemical properties and applications.
CID 00302: Another compound with comparable reactivity and uses.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable tool for researchers and manufacturers alike.
Properties
IUPAC Name |
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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